Cas no 1448139-42-1 ((2E)-3-(furan-3-yl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)prop-2-enamide)

(2E)-3-(furan-3-yl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)prop-2-enamide 化学的及び物理的性質
名前と識別子
-
- (2E)-3-(furan-3-yl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)prop-2-enamide
- (E)-3-(furan-3-yl)-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)prop-2-enamide
- (E)-3-(furan-3-yl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acrylamide
- 1448139-42-1
- F6436-1269
- AKOS024559290
-
- インチ: 1S/C17H16N2O3/c1-19-15-5-4-14(10-13(15)3-7-17(19)21)18-16(20)6-2-12-8-9-22-11-12/h2,4-6,8-11H,3,7H2,1H3,(H,18,20)/b6-2+
- InChIKey: HCJIJRIZRHSZLG-QHHAFSJGSA-N
- ほほえんだ: O=C1CCC2C=C(C=CC=2N1C)NC(/C=C/C1=COC=C1)=O
計算された属性
- せいみつぶんしりょう: 296.11609238g/mol
- どういたいしつりょう: 296.11609238g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 463
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 62.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
(2E)-3-(furan-3-yl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)prop-2-enamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6436-1269-2mg |
(2E)-3-(furan-3-yl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)prop-2-enamide |
1448139-42-1 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6436-1269-5μmol |
(2E)-3-(furan-3-yl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)prop-2-enamide |
1448139-42-1 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6436-1269-4mg |
(2E)-3-(furan-3-yl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)prop-2-enamide |
1448139-42-1 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6436-1269-1mg |
(2E)-3-(furan-3-yl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)prop-2-enamide |
1448139-42-1 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6436-1269-3mg |
(2E)-3-(furan-3-yl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)prop-2-enamide |
1448139-42-1 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6436-1269-2μmol |
(2E)-3-(furan-3-yl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)prop-2-enamide |
1448139-42-1 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6436-1269-5mg |
(2E)-3-(furan-3-yl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)prop-2-enamide |
1448139-42-1 | 5mg |
$69.0 | 2023-09-09 |
(2E)-3-(furan-3-yl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)prop-2-enamide 関連文献
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
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7. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
(2E)-3-(furan-3-yl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)prop-2-enamideに関する追加情報
Introduction to (2E)-3-(furan-3-yl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)prop-2-enamide (CAS No. 1448139-42-1)
(2E)-3-(furan-3-yl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)prop-2-enamide (CAS No. 1448139-42-1) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a furan ring and a tetrahydroquinoline moiety. These structural elements contribute to its potential biological activities and therapeutic applications.
The chemical structure of (2E)-3-(furan-3-yl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)prop-2-enamide is particularly noteworthy for its conjugated double bond system and the presence of functional groups that can interact with various biological targets. The furan ring is known for its electron-withdrawing properties, which can influence the compound's reactivity and stability. The tetrahydroquinoline moiety, on the other hand, is a common scaffold in many bioactive molecules and has been associated with a range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Recent studies have explored the potential of (2E)-3-(furan-3-yl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)prop-2-enamide in various therapeutic areas. One notable area of research is its anti-inflammatory properties. In vitro studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that it may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory effects, (2E)-3-(furan-3-yl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)prop-2-enamide has also been investigated for its anti-cancer properties. Preclinical studies have demonstrated that it can induce apoptosis in various cancer cell lines, including breast cancer and colon cancer cells. The mechanism of action appears to involve the modulation of key signaling pathways such as the PI3K/Akt pathway and the MAPK pathway. These findings suggest that this compound may have potential as a novel anticancer agent.
The neuroprotective effects of (2E)-3-(furan-3-yl)-N-(1-methyl-2-o xo - 1 , 2 , 3 , 4 -tetrahydroquinolin - 6 - yl ) prop - 2 - enamide have also been explored in recent research. Studies have shown that it can protect neurons from oxidative stress-induced damage and reduce neuroinflammation in models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The compound's ability to cross the blood-brain barrier further enhances its potential as a neuroprotective agent.
The pharmacokinetic properties of (2E)-3-(furan - 3 - yl ) - N - ( 1 - methyl - 2 - oxo - 1 , 2 , 3 , 4 -tetrahydroquinolin - 6 - yl ) prop - 2 - enamide have also been studied to assess its suitability for therapeutic use. Preliminary data indicate that it has favorable oral bioavailability and a reasonable half-life, which are important considerations for drug development. However, further studies are needed to optimize its pharmacokinetic profile and ensure its safety and efficacy in clinical settings.
In conclusion, (2E)-3-(furan - 3 - yl ) - N - ( 1 - methyl - 2 - oxo - 1 , 2 , 3 , 4 -tetrahydroquinolin - 6 - yl ) prop - 2 - enamide (CAS No. 1448139 - 42 - 1) represents a promising candidate for the development of new therapeutic agents. Its unique chemical structure and diverse biological activities make it an attractive target for further research and development in the fields of medicinal chemistry and pharmaceutical science.
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